1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is a chemical compound that belongs to the class of thioether derivatives featuring a hydroxylated phenyl group and an imidazole moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing therapeutic agents.
The compound is synthesized through various chemical reactions involving imidazole derivatives and phenolic compounds. Research articles and patents document its synthesis, characterization, and biological evaluation, providing insights into its chemical behavior and potential applications in pharmaceuticals.
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one can be classified as:
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:
For example, one synthesis method might involve:
Key structural data includes:
The compound may participate in various chemical reactions such as:
For instance, in a nucleophilic substitution reaction, the thioether bond can be cleaved using strong electrophiles, leading to new compounds with potential biological activities.
The mechanism of action for 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is hypothesized based on its structure and similar compounds:
Studies suggest that compounds with similar structures exhibit significant antioxidant and antimicrobial activities, indicating potential therapeutic uses.
The physical properties include:
Chemical properties include:
The applications of 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one include:
Research indicates that derivatives of this compound could play significant roles in treating conditions related to oxidative stress and microbial infections. Further exploration into its pharmacological properties may lead to novel therapeutic agents.
The target compound exhibits a tripartite molecular structure comprising: (1) a 3,4-dihydroxyphenyl (catechol) ring, (2) a 1-methyl-1H-imidazol-2-yl group, and (3) a thioether bridge (-S-) connecting these heterocyclic systems via an ethanone spacer. The systematic IUPAC name precisely defines this arrangement as 1-(3,4-dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one, with the carbon numbering establishing the catechol hydroxy groups at positions 3 and 4, and the methyl substituent on the imidazole nitrogen.
The molecule's core scaffold (C12H12N2O2S) features a molecular weight of 248 g/mol with calculated LogP and rotatable bond values of 1.96 and 4, respectively, suggesting moderate lipophilicity and structural flexibility. X-ray crystallography would likely reveal a non-planar conformation due to steric interactions between the catechol ring and methylimidazole system, potentially influencing biological target engagement. The thioether linkage adopts a dihedral angle that may facilitate optimal interaction with enzymatic binding pockets containing transition metal ions [5].
Table 1: Nomenclature and Identification Data for 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one |
Common Synonyms | BB-6123456; 1-(4-hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone |
CAS Registry Number | 313666-46-5 |
Molecular Formula | C12H12N2O2S |
Molecular Weight | 248.30 g/mol |
MFCD Number | MFCD01536457 |
Stereochemistry | Achiral |
Salt Form | Free base |
Alternative naming conventions include functional group-oriented descriptions such as 2-[(1-methylimidazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone, emphasizing the sulfanyl linkage. The catechol segment is sometimes referenced as 3,4-dihydroxyacetophenone derivative in chemical inventories. The presence of both hydrogen bond donors (catechol OH groups) and acceptors (carbonyl oxygen, imidazole nitrogen atoms) creates distinctive electronic properties that facilitate interactions with biological targets, particularly metalloenzymes and receptors with polar binding pockets [5].
The strategic incorporation of both imidazole and catechol pharmacophores creates complementary biological activity potential:
Catechol (1,2-Dihydroxybenzene) Functionality:The 3,4-dihydroxyphenyl moiety demonstrates exceptional metal-chelating capability, particularly for Fe³⁺, Cu²⁺, and Zn²⁺ ions, which is instrumental in targeting metalloenzymes. This feature is exemplified in natural products like epinephrine and pharmaceutical agents such as levodopa. The catechol's redox activity enables free radical scavenging, potentially mitigating oxidative stress in biological systems. Additionally, the ortho-dihydroxy configuration facilitates strong hydrogen bonding with protein targets, enhancing binding affinity to receptors like adrenergic receptors and tyrosine kinases. This moiety's electron-donating properties also influence the compound's electronic distribution, potentially enhancing interactions with electron-deficient biological targets [1] [8].
1-Methylimidazole Functionality:The methylated imidazole ring introduces several pharmacologically advantageous properties. As a privileged scaffold in medicinal chemistry, it participates in hydrogen bonding via its sp²-hybridized nitrogen atoms (N1 and N3), with the N-methylation blocking protonation at N1 while preserving hydrogen-bond accepting capability at N3. This modification enhances metabolic stability compared to unmethylated analogs. The imidazole ring's moderate basicity (predicted pKa ~7.0) facilitates membrane penetration and potential accumulation in acidic cellular compartments. Crucially, imidazole-containing compounds demonstrate diverse pharmacological profiles, including enzyme inhibition (e.g., cytochrome P450, histidine kinase) and receptor modulation (e.g., angiotensin II, serotonin receptors), suggesting multiple potential biological targets for the hybrid molecule [5].
Table 2: Comparative Pharmacophoric Properties of Catechol and Imidazole Moieties
Pharmacophore | Key Chemical Properties | Medicinal Chemistry Significance | Representative Bioactive Examples |
---|---|---|---|
Catechol | - Metal chelation capacity- Redox activity- Hydrogen bond donation | - Antioxidant activity- Metalloenzyme inhibition- Adrenergic receptor targeting | - Epinephrine (neurotransmitter)- Entacapone (COMT inhibitor)- Capmatinib (kinase inhibitor) |
1-Methylimidazole | - Aromatic character- Hydrogen bond acceptance- Moderate basicity | - Histamine receptor modulation- Cytochrome P450 interactions- Enhanced membrane permeability | - Cimetidine (H₂ antagonist)- Ketoconazole (antifungal)- Olmesartan (angiotensin receptor blocker) |
The molecular hybridization approach combines these complementary functionalities, potentially yielding compounds with enhanced multitarget activities compared to single-pharmacophore agents. The electron-rich imidazole may influence the catechol ring's electronic properties, potentially modulating its redox behavior and metal-binding affinity. This synergy could be particularly advantageous in targeting oxidative stress-related pathologies or metalloenzyme-dependent disease processes [1] [8].
The thioether (-S-) linkage in 1-(3,4-dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one represents a critical structural determinant with significant implications for biological activity and pharmacokinetic behavior:
Bioisosteric Advantages:The thioether bridge serves as a non-hydrolyzable bioisostere for ether (-O-) and methylene (-CH₂-) linkages, conferring enhanced metabolic stability against esterase-mediated hydrolysis while preserving appropriate chain length and flexibility for pharmacophore presentation. Sulfur's polarizability facilitates favorable interactions with aromatic amino acids in enzyme binding pockets through sulfur-π electron interactions. The C-S bond length (approximately 1.81 Å) provides distinct spatial orientation compared to C-O (1.43 Å) or C-C (1.54 Å) bonds, potentially optimizing pharmacophore positioning within target sites [1].
Biological Activity Enhancement:Thioether-containing heterocycles demonstrate diverse pharmacological profiles, including enzyme inhibition, receptor antagonism, and antimicrobial activity. The sulfur atom enables covalent interactions with cysteine residues in enzyme active sites, potentially leading to irreversible inhibition mechanisms. This feature is exploited in several clinical agents, including proton pump inhibitors (e.g., omeprazole) and kinase inhibitors. The thioether linkage may also facilitate glutathione conjugation, influencing detoxification pathways and cellular redox regulation. Furthermore, sulfur-containing compounds often demonstrate enhanced membrane permeability compared to oxygen analogs due to increased lipophilicity, potentially improving cellular uptake [3].
Specific Pharmacological Contexts:In antimicrobial applications, thioether-bridged compounds disrupt bacterial membrane integrity and inhibit essential enzymes. Patent WO2018216823A1 highlights α-amino amide derivatives containing thioether linkages as promising antimicrobial agents against pathogens including Pseudomonas aeruginosa . In anticancer research, compounds like 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrate how thioether linkages adjacent to heterocyclic systems enhance cytotoxic effects against diverse cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29) models [3]. The thioether linkage in the target compound may similarly potentiate bioactivity through improved target binding or cellular penetration.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2